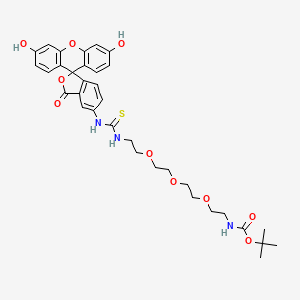

Fluorescein-PEG3-NH-Boc

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPKKGHAKHLTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein-PEG3-NH-Boc: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-PEG3-NH-Boc is a versatile, heterobifunctional chemical probe that integrates a fluorescein (B123965) fluorophore with a polyethylene (B3416737) glycol (PEG) linker, terminating in a Boc-protected amine. This molecule serves as a fundamental building block in bioconjugation, fluorescent labeling, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its fluorescent properties enable straightforward detection and quantification, while the PEG spacer enhances solubility and reduces steric hindrance. The Boc-protected amine provides a stable, yet readily cleavable, functional group for subsequent conjugation, allowing for a controlled and stepwise approach to the synthesis of complex biomolecular conjugates. This guide provides an in-depth overview of the core properties, applications, and experimental considerations for the effective utilization of this compound in research and drug development.

Core Properties and Specifications

This compound is characterized by its distinct chemical and physical properties that make it a valuable tool in bio-conjugation and fluorescence-based assays. A summary of its key specifications is presented below.

| Property | Value |

| Molecular Formula | C₃₄H₃₉N₃O₁₀S |

| Molecular Weight | 681.8 g/mol [1] |

| CAS Number | 1807534-77-5[1] |

| Appearance | Crystalline solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and Methanol.[1] |

| Excitation Maximum (λex) | ~494 nm[1] |

| Emission Maximum (λem) | ~517 nm[1] |

| Storage Conditions | -20°C, protected from light and moisture.[1] |

Chemical Structure and Functional Components

The structure of this compound is tripartite, consisting of a fluorescein moiety, a PEG linker, and a Boc-protected amine. Each component imparts specific functionalities crucial for its diverse applications.

Caption: Functional components of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in a variety of applications, primarily centered around its ability to fluorescently label and conjugate to biomolecules.

Fluorescent Labeling of Biomolecules

The intrinsic fluorescence of the fluorescein moiety allows for the sensitive detection of biomolecules in various analytical techniques, including fluorescence microscopy, flow cytometry, and immunoassays. After deprotection of the Boc group, the resulting primary amine can be conjugated to various functional groups on proteins, peptides, nucleic acids, and other biomolecules.

Component in PROTAC Synthesis

This compound can serve as a fluorescently tagged linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The fluorescent tag can be utilized to study PROTAC uptake, distribution, and engagement with its target.

Caption: Workflow for synthesizing a fluorescent PROTAC.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications and biomolecules.

Boc Deprotection

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the reactive primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).

-

The resulting deprotected product (Fluorescein-PEG3-NH₂) can be used directly as a TFA salt or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Conjugation to a Carboxylic Acid-Containing Molecule (e.g., NHS Ester Formation)

This protocol describes the conjugation of the deprotected Fluorescein-PEG3-NH₂ to a molecule containing a carboxylic acid via the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Deprotected Fluorescein-PEG3-NH₂

-

Carboxylic acid-containing molecule

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve the deprotected Fluorescein-PEG3-NH₂ (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2 equivalents).

-

Add the activated NHS ester solution to the Fluorescein-PEG3-NH₂ solution.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the conjugate using an appropriate method such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

General Protocol for Antibody Labeling

This protocol provides a general guideline for labeling antibodies with this compound after deprotection. The primary amine of the deprotected linker will react with accessible lysine (B10760008) residues on the antibody.

Materials:

-

Deprotected Fluorescein-PEG3-NH₂

-

Antibody (in an amine-free buffer, e.g., PBS)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in conjugation buffer.

-

Dissolve the deprotected Fluorescein-PEG3-NH₂ in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Add a 10-20 fold molar excess of the dissolved linker to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the use of this compound in bioconjugation.

Caption: A typical bioconjugation workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and drug discovery. Its well-defined structure, combining a robust fluorophore, a biocompatible PEG linker, and a selectively addressable amine group, enables a wide range of applications from simple fluorescent labeling to the construction of complex therapeutic agents. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development endeavors. As with any chemical reagent, appropriate handling and optimization of reaction conditions are paramount to achieving desired outcomes.

References

An In-depth Technical Guide to Fluorescein-PEG3-NH-Boc: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG3-NH-Boc is a versatile, heterobifunctional molecule widely utilized in biomedical research and drug development. It incorporates three key functional components: a fluorescein (B123965) fluorophore for fluorescent detection, a tri-polyethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a Boc-protected primary amine for controlled bioconjugation. This unique combination of features makes it an invaluable tool for labeling biomolecules, such as proteins and antibodies, and as a crucial building block in the synthesis of more complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the core properties, experimental considerations, and key applications of this compound.

Core Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and implementation.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₉N₃O₁₀S | [1][2][3][4] |

| Molecular Weight | 681.8 g/mol | [1][2][4] |

| CAS Number | 1807534-77-5 | [2][3] |

| Appearance | (Not specified in search results) | |

| Purity | ≥95% | [3] |

| Storage Conditions | -20°C, in the dark | [2] |

Table 2: Spectral Properties

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | 494 | [2] |

| Emission Maximum (λem) | 517 | [2] |

Table 3: Solubility

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Methanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Water | (Expected to have good water solubility due to PEG spacer, though not explicitly stated) | [5] |

Experimental Protocols & Methodologies

The utility of this compound lies in its ability to be sequentially conjugated to other molecules. This typically involves a two-step process: the deprotection of the Boc-protected amine, followed by the conjugation of the newly exposed primary amine to a target molecule.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Protocol:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

-

The resulting deprotected product, Fluorescein-PEG3-NH₂, will be a TFA salt. It can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Conjugation to Carboxyl-Containing Molecules (e.g., Proteins)

The deprotected primary amine of Fluorescein-PEG3-NH₂ can be readily conjugated to molecules containing carboxylic acid groups, such as proteins, through the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) crosslinker chemistry, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Materials:

-

Deprotected Fluorescein-PEG3-NH₂

-

Carboxyl-containing molecule (e.g., protein)

-

Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., PBS, pH 7.2-8.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Dissolve the carboxyl-containing molecule and NHS (1.5-2 equivalents) in anhydrous DMF or an appropriate buffer.

-

Add EDC (1.5-2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid groups.

-

Dissolve the deprotected Fluorescein-PEG3-NH₂ in a small amount of anhydrous DMF or the reaction buffer.

-

Add the Fluorescein-PEG3-NH₂ solution to the activated carboxyl-containing molecule.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Monitor the reaction progress by a suitable method, such as SDS-PAGE (for proteins, observing a shift in molecular weight) or LC-MS.

-

Upon completion, purify the conjugate to remove unreacted labeling reagent and byproducts using size-exclusion chromatography or dialysis.

Mandatory Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for the deprotection of this compound and its subsequent conjugation to a target protein.

PROTAC-Mediated Protein Degradation Pathway

This compound is a valuable linker for the synthesis of PROTACs. These molecules function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins. The fluorescein moiety can be used to track the localization and concentration of the PROTAC itself.

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a variety of applications:

-

Fluorescent Labeling: The fluorescein moiety allows for the straightforward fluorescent labeling of proteins, antibodies, and other biomolecules for use in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3][6]

-

PROTAC Synthesis: As a heterobifunctional linker, it is instrumental in the synthesis of PROTACs for targeted protein degradation.[7] The PEG spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, while the fluorescein tag can be used to assess cellular uptake and distribution of the PROTAC.

-

Tracer Studies: The fluorescent nature of the molecule allows it to be used as a tracer in various biological systems to study uptake, transport, and localization.[2]

-

Drug Delivery: The PEGylated nature of the molecule can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and circulation time.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined chemical and spectral properties, combined with its bifunctional nature, enable a wide range of applications, from simple fluorescent labeling to the construction of sophisticated therapeutic agents like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful implementation of this reagent in various research endeavors. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of well-designed molecular tools such as this compound will undoubtedly continue to grow.

References

- 1. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent Probes with Unnatural Amino Acids to Monitor Proteasome Activity in Real-Time - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluorescein-PEG3-NH-Boc

This guide provides a comprehensive overview of the synthesis of Fluorescein-PEG3-NH-Boc, a heterobifunctional fluorescent linker. This molecule is of significant interest to researchers in drug development and chemical biology due to its utility in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The fluorescein (B123965) moiety allows for sensitive detection, while the Boc-protected amine provides a masked reactive site for subsequent controlled conjugation.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the target compound, this compound, is presented in the table below. This information is critical for the identification and characterization of the synthesized molecule.

| Property | Value | Reference(s) |

| CAS Number | 1807534-77-5 | [1][2] |

| Molecular Formula | C₃₄H₃₉N₃O₁₀S | [2][3][4] |

| Molecular Weight | 681.8 g/mol | [2][3][4] |

| Purity | ≥95% | [1][3] |

| Excitation Maximum (λex) | 494 nm | [4] |

| Emission Maximum (λem) | 517 nm | [4] |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | [3][5] |

| Solubility | Soluble in DMF, Acetone, Methanol (B129727) | [4] |

| Storage Condition | -20°C, in the dark | [3][4] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthetic procedure for conjugating Fluorescein Isothiocyanate (FITC) with N-Boc-1-amino-3,6,9-trioxaundecan-11-amine. The reaction involves the formation of a stable thiourea (B124793) bond between the isothiocyanate group of FITC and the primary amine of the PEG linker.

Materials:

-

N-Boc-1-amino-3,6,9-trioxaundecan-11-amine (Boc-PEG3-NH₂)

-

Fluorescein Isothiocyanate (FITC, Isomer I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane (B109758)/methanol or ethyl acetate/hexanes)

Procedure:

-

Preparation of Reactants:

-

Dissolve N-Boc-1-amino-3,6,9-trioxaundecan-11-amine (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate light-protected container, dissolve Fluorescein Isothiocyanate (FITC) (1.0-1.2 equivalents) in anhydrous DMF.

-

-

Reaction Setup:

-

To the solution of Boc-PEG3-NH₂, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). This basic environment facilitates the reaction.

-

Slowly add the FITC solution to the Boc-PEG3-NH₂ solution dropwise with continuous stirring at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. This removes unreacted FITC, DMF, and the amine base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) should be determined by TLC analysis.

-

Collect the fractions containing the desired product and combine them.

-

Evaporate the solvent to yield this compound as a fluorescent solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Determine the fluorescence properties (excitation and emission maxima) using a spectrophotometer.

-

Visualizing the Synthesis and Logic

To better understand the workflow and the molecular transformations, the following diagrams have been created.

References

- 1. Fluorescein-PEG3-(N-Boc)-Amine | CAS:1807534-77-5 | AxisPharm [axispharm.com]

- 2. biosynth.com [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]

- 5. Fluorescein-PEG3-(N-Boc)-Amine | C34H39N3O10S | CID 91757933 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Fluorescein Pegylated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of fluorescein (B123965) pegylated compounds. By leveraging the fluorescent properties of fluorescein and the unique physicochemical characteristics of polyethylene (B3416737) glycol (PEG), these conjugates have become invaluable tools in research and drug development for visualizing and understanding cellular processes. This document details their journey from extracellular space to their intracellular fate, supported by experimental data and methodologies.

Introduction to Fluorescein Pegylated Compounds

Fluorescein, a well-established fluorescent dye, and its derivatives like fluorescein isothiocyanate (FITC), serve as reporters for tracking molecules in biological systems.[][2][3] When conjugated with PEG, a hydrophilic and biocompatible polymer, the resulting compound gains several advantageous properties.[] PEGylation enhances the solubility, stability, and circulation half-life of the conjugated molecule by creating a "stealth" effect that reduces recognition by the immune system and uptake by the mononuclear phagocyte system (MPS).[][5] This guide focuses on the cellular and molecular mechanisms that govern the action of these compounds, particularly their interaction with and entry into cells.

Cellular Uptake Mechanisms: The Gateway into the Cell

The primary mechanism by which fluorescein pegylated compounds, especially when part of a larger construct like a nanoparticle or drug conjugate, enter cells is through endocytosis , an energy-dependent process.[6][7] The specific endocytic pathway can be influenced by the size, shape, and surface charge of the compound.[5][7]

Clathrin-Mediated Endocytosis (CME)

A major pathway for the internalization of many PEGylated nanoparticles is clathrin-mediated endocytosis.[6][8] This process involves the binding of the compound to specific receptors on the cell surface, which then cluster in clathrin-coated pits. These pits invaginate to form clathrin-coated vesicles that transport the cargo into the cell.[8] Pre-treatment of cells with chlorpromazine, an inhibitor of clathrin-dependent endocytosis, has been shown to significantly decrease the internalization of PEGylated nanoparticles, confirming the involvement of this pathway.[6]

Caveolae-Mediated Endocytosis

Another important entry route is caveolae-mediated endocytosis. Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and caveolin proteins. This pathway is often associated with the uptake of smaller molecules and certain nanoparticles. Inhibition of this pathway using agents like filipin (B1216100) and nystatin (B1677061) can help elucidate its role in the uptake of a specific PEGylated compound.[6]

Lipid Raft-Dependent Endocytosis

Studies have shown that some fluorescein-PEG conjugates, particularly those also containing a lipid moiety like cholesterol, are internalized via lipid raft-dependent endocytosis.[9][10] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. The uptake through this pathway can sometimes lead to bypassing of the degradative lysosomal pathway.[9][10]

Macropinocytosis

Macropinocytosis is a non-specific, actin-dependent process where the cell engulfs large amounts of extracellular fluid and particles into large vesicles called macropinosomes.[5][11] This pathway can be a significant route of entry for larger PEGylated nanoparticles.[5] Amiloride is an inhibitor commonly used to investigate the involvement of macropinocytosis.[9]

The following diagram illustrates the primary endocytic pathways involved in the uptake of fluorescein pegylated compounds.

Intracellular Trafficking and Fate

Following internalization, the journey of fluorescein pegylated compounds continues within the cell. The specific intracellular fate is crucial for the compound's ultimate effect, whether it is for imaging or drug delivery.

Typically, endocytic vesicles mature into early endosomes, which then can either recycle their contents back to the cell surface or mature into late endosomes that fuse with lysosomes.[10] The acidic and enzyme-rich environment of the lysosome can lead to the degradation of the compound and any associated cargo.[10]

However, for drug delivery applications, endosomal escape is often a desired outcome to allow the therapeutic agent to reach its target in the cytosol or other organelles.[9] Some formulations of PEGylated compounds are designed to facilitate this escape. The intracellular distribution can be visualized using fluorescence microscopy, with accumulation observed in perinuclear regions, including the Golgi apparatus and endoplasmic reticulum.[10]

The Role and Impact of PEGylation

PEGylation is a critical determinant of the pharmacokinetic and pharmacodynamic properties of fluorescein-conjugated compounds.[] The length and branching of the PEG chains can significantly influence biological activity.[]

-

Prolonged Circulation: By shielding the compound from opsonization and subsequent clearance by the MPS, PEGylation extends its half-life in the bloodstream.[][5]

-

Reduced Non-Specific Uptake: The hydrophilic nature of PEG reduces non-specific binding to cells, which can improve the target-to-background ratio in imaging applications.[5][12]

-

Improved Solubility and Stability: PEG can enhance the aqueous solubility and stability of hydrophobic fluorescein conjugates.[13]

-

Tunable Properties: The size of the PEG polymer can be selected to tune the pharmacokinetic profile of the compound.[][12]

The following diagram illustrates the logical relationship of how PEGylation influences the fate of a fluorescein-conjugated compound.

Quantitative Data Summary

The following tables summarize quantitative data extracted from relevant studies. These values can vary significantly depending on the specific cell line, compound formulation, and experimental conditions.

Table 1: Nanoparticle Size and Cellular Uptake

| Nanoparticle Type | Size (nm) | Cell Line | Uptake Efficiency | Citation |

| PFBT Nanoparticles | 18 ± 5 | J774A.1 | Significant uptake within 1 hour | [11] |

| PEG-PPS-USPIOs | 30 | THP-1 macrophages | 1.1% ± 0.3% of initial dose | [14] |

| PEG-PPS-USPIOs | 40 | THP-1 macrophages | 1.4% ± 2.3% of initial dose | [14] |

| PEG-PPS-USPIOs | 100 | THP-1 macrophages | 6.2% ± 0.9% of initial dose | [14] |

Table 2: Effect of PEGylation on Quantum Yield of Fluorescein Conjugates

| Compound | PEGylation Status | Quantum Yield | Fold Increase | Citation |

| (DOTA)Lys-Cys(Fluorescein) peptide | Un-PEGylated | 0.50 | - | [12] |

| (DOTA)Lys-Cys(Fluorescein) peptide | 5 kDa PEG | 0.59 | 1.18 | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the mechanism of action of fluorescein pegylated compounds.

Cellular Uptake and Endocytosis Inhibition Assay

Objective: To determine the dominant endocytic pathway for the internalization of a fluorescein pegylated compound.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, J774A.1, rat brain endothelial cells) in appropriate culture vessels and allow them to adhere overnight.[6][8][11]

-

Inhibitor Pre-treatment: Pre-incubate the cells with pharmacological inhibitors of specific endocytic pathways for a defined period (e.g., 30-60 minutes). Common inhibitors include:

-

Compound Incubation: Add the fluorescein pegylated compound to the cell culture medium at a specific concentration and incubate for various time points (e.g., 1, 2, 4 hours).[10][11]

-

Washing: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized compound.

-

Quantification:

-

Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence intensity using a flow cytometer.[8][11] This provides a quantitative measure of uptake in a large cell population.

-

Fluorescence Microscopy/Confocal Microscopy: Fix the cells and mount them on slides for imaging. This allows for visualization of the subcellular localization of the compound.[6][10]

-

-

Data Analysis: Compare the fluorescence intensity in inhibitor-treated cells to that of untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

Intracellular Trafficking and Co-localization Studies

Objective: To determine the intracellular fate of the fluorescein pegylated compound after uptake.

Methodology:

-

Cell Culture and Compound Incubation: Follow steps 1 and 3 from the cellular uptake protocol.

-

Organelle Staining: After incubation with the fluorescein pegylated compound, incubate the cells with specific fluorescent dyes or antibodies that label different organelles, such as:

-

Imaging: Acquire images using a confocal microscope, capturing the fluorescence from both the fluorescein pegylated compound and the organelle-specific marker.

-

Co-localization Analysis: Analyze the images to determine the degree of overlap between the green fluorescence of fluorescein and the fluorescence of the organelle markers. This indicates the subcellular compartments where the compound accumulates.[10][11]

The following diagram outlines a general experimental workflow for studying cellular uptake and trafficking.

Conclusion

The mechanism of action of fluorescein pegylated compounds is a multi-step process initiated by their interaction with the cell membrane and subsequent internalization primarily through various endocytic pathways. The physicochemical properties conferred by PEGylation play a pivotal role in their pharmacokinetics, cellular uptake, and intracellular fate. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of fluorescein pegylated compounds for advanced applications in bioimaging, diagnostics, and targeted drug delivery.

References

- 2. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]

- 6. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The gene transfection and endocytic uptake pathways mediated by PEGylated PEI-entrapped gold nanoparticles - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Subcellular Fate of a Fluorescent Cholesterol-Poly(ethylene glycol) Conjugate: An Excellent Plasma Membrane Imaging Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescent PEG | AxisPharm [axispharm.com]

- 14. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein-PEG3-NH-Boc: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics and common applications of Fluorescein-PEG3-NH-Boc. This fluorescent probe combines the well-established photophysical properties of fluorescein (B123965) with a polyethylene (B3416737) glycol (PEG) linker and a Boc-protected amine, offering a versatile tool for bioconjugation and cellular imaging.

Core Spectroscopic Properties

This compound is a derivative of fluorescein, a widely used green fluorescent dye. The core of its utility lies in its bright fluorescence and well-characterized excitation and emission spectra. The fluorescein moiety absorbs blue light and emits green light, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.[1][] The PEG3 linker enhances water solubility and provides a flexible spacer, minimizing potential steric hindrance when conjugated to biomolecules.[3][4] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies.[5][6]

The key spectral properties of the fluorescein component of this molecule are summarized in the table below. It is important to note that while the core spectral characteristics are determined by the fluorescein fluorophore, the local chemical environment after conjugation can slightly influence these values.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [3][5][7][8] |

| Emission Maximum (λem) | ~517-521 nm | [3][5][6][8] |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [9] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [10] |

| Recommended Excitation Laser | 488 nm | [1][9] |

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for measuring the excitation and emission spectra of a fluorescein-labeled compound.

Materials:

-

This compound labeled sample

-

Fluorometer (e.g., Horiba Fluoromax series)

-

Quartz cuvettes

-

Appropriate buffer (e.g., 100 mM Sodium Borate (B1201080) buffer, pH ~9)[11]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the fluorescein-labeled sample in the chosen buffer. The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.05 at the excitation maximum.[12]

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for the recommended time.

-

Set the excitation and emission monochromators to the appropriate slit widths (e.g., 2 nm).[13]

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the maximum absorbance wavelength of fluorescein (~494 nm).

-

Scan the emission monochromator over a range that includes the expected emission peak (e.g., 500 nm to 600 nm).

-

Record the fluorescence intensity as a function of emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the maximum emission wavelength determined in the previous step (~517 nm).

-

Scan the excitation monochromator over a range that includes the expected excitation peak (e.g., 450 nm to 510 nm).

-

Record the fluorescence intensity as a function of excitation wavelength.

-

-

Data Analysis: The resulting spectra will show the characteristic excitation and emission profiles of fluorescein. The peaks of these spectra represent the excitation and emission maxima.

Protocol for Boc Deprotection and Amine-Reactive Labeling

This compound requires the removal of the Boc protecting group to expose the primary amine for subsequent conjugation to amine-reactive dyes or other molecules.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

-

Molecule with an amine-reactive group (e.g., NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[14]

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Conjugation buffer (e.g., 50 mM borate buffer, pH 8.5)[14]

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in anhydrous DCM.

-

Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected Fluorescein-PEG3-Amine.

-

-

Conjugation to an NHS Ester:

-

Dissolve the deprotected Fluorescein-PEG3-Amine in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the amine-reactive compound (e.g., a protein with an NHS ester) in the conjugation buffer.

-

Add the dissolved Fluorescein-PEG3-Amine to the protein solution. The molar ratio will depend on the desired degree of labeling.

-

Add a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (e.g., a desalting column) or dialysis, to remove unreacted dye and other small molecules.

-

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for labeling a primary antibody with this compound and its subsequent use in immunofluorescence microscopy.

Caption: Workflow for antibody labeling and immunofluorescence.

This diagram outlines the key stages, from the initial deprotection of the Boc group on the this compound reagent to the final imaging of specifically labeled targets within a cell. This process enables the visualization of proteins or other molecules of interest in various biological contexts.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Fluorescein-PEG3-Amine | Benchchem [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]

- 6. Fluorescein-PEG3-(N-Boc)-Amine | CAS:1807534-77-5 | AxisPharm [axispharm.com]

- 7. Thermo Scientific NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. promega.com [promega.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. chemistry.montana.edu [chemistry.montana.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Solubility of Fluorescein-PEG3-NH-Boc in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fluorescein-PEG3-NH-Boc in aqueous buffers. Understanding the solubility of this fluorescent probe is critical for its effective application in bioconjugation, cell imaging, and various diagnostic assays. This document outlines the factors influencing its solubility, presents available data, and offers a detailed protocol for researchers to determine solubility in their specific experimental contexts.

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous solutions is governed by a combination of its structural components: the hydrophobic fluorescein (B123965) core, the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and the Boc-protected amine group.

-

Fluorescein Core: The parent fluorescein molecule is known to be sparingly soluble in water but dissolves in dilute aqueous bases.[1][2] Its fluorescence and, to some extent, its solubility are pH-dependent, with a pKa of approximately 6.4.[][4]

-

PEG Spacer: The inclusion of a triethylene glycol (PEG3) linker significantly enhances the hydrophilicity of the molecule, thereby improving its solubility in aqueous environments.[5][6][7][8][9] PEGylation is a widely recognized strategy to increase the water solubility of hydrophobic molecules.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine adds a degree of hydrophobicity to that end of the molecule. However, the overall solubility in aqueous media is largely dictated by the hydrophilic PEG spacer.

-

pH and Buffer Composition: The pH of the aqueous buffer can influence the ionization state of the fluorescein moiety, which may affect its solubility.[] While the Boc-protected amine is stable under a range of pH conditions, extreme pH values should be avoided to maintain the integrity of the entire molecule. The presence of salts in the buffer can also impact solubility.[10]

Solubility Data

| Compound Name | Solvent | Solubility | Source |

| This compound | DMF, Acetone, Methanol | Soluble | [11] |

| Fluorescein-PEG3-Amine (deprotected form) | DMSO, DMF, DCM | Soluble | [9] |

| Fluorescein-PEG3-Amine | Aqueous Buffers | Compatible | [6] |

| Fluorescein PEG Amine (various PEG lengths) | Water, Chloroform, DMSO | 10 mg/mL, clear | [12] |

| FITC-PEG-NH2 (various PEG lengths) | Water, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSO | Soluble | [13] |

It is important to note that the quantitative value of 10 mg/mL is for a related compound with a free amine and a range of PEG lengths, but it serves as a useful estimation for initial experiments.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for researchers to determine the aqueous solubility of this compound for a specific application.

Caption: Workflow for determining the aqueous solubility of this compound.

Detailed Experimental Protocol for Solubility Testing

This protocol provides a step-by-step guide for determining the solubility of this compound in a user-defined aqueous buffer.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Preparation of a Concentrated Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out a small, precise amount of the compound. c. Dissolve the solid in a minimal amount of anhydrous DMSO or DMF to prepare a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. This stock solution should be clear and orange/yellow in color.

-

Serial Dilution in Aqueous Buffer: a. Prepare a series of microcentrifuge tubes, each containing the target aqueous buffer. b. Perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve a range of final concentrations. It is crucial to ensure that the final percentage of the organic co-solvent (DMSO) is kept to a minimum (typically ≤1%) to avoid affecting the properties of the aqueous system, unless a co-solvent is part of the experimental design. c. For example, to prepare a 100 µM solution, add 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer.

-

Solubility Observation: a. After adding the stock solution to the buffer, vortex each tube immediately and thoroughly. b. Visually inspect each tube for any signs of precipitation or cloudiness. Viewing the tubes against a dark background can aid in this observation. c. Incubate the tubes at the intended temperature for your experiment (e.g., room temperature or 37°C) for a relevant period (e.g., 1 hour). d. After incubation, re-examine the solutions for any delayed precipitation.

-

Determination of Solubility Limit: a. The highest concentration that remains a clear, homogenous solution without any visible precipitate is considered the solubility limit under the tested conditions. b. For a more quantitative analysis, the samples can be centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes. The absence of a pellet indicates complete solubility. The supernatant's absorbance can also be measured to quantify the dissolved amount, but this requires creating a standard curve.

Recommendations:

-

Always use high-quality, anhydrous organic solvents for preparing the initial stock solution to prevent hydrolysis of reactive groups on other molecules you might be labeling.

-

Prepare fresh dilutions in aqueous buffer for each experiment, as the stability of fluorescent dyes in aqueous solutions can be limited over time.

-

When using this compound for bioconjugation, ensure that the chosen buffer is free of primary amines (e.g., Tris or glycine) if the Boc group is to be removed to utilize the amine for reaction, as these will compete with the intended reaction.[14][15] For this compound itself, this is less of a concern until the Boc group is cleaved.

By following this guide, researchers and drug development professionals can confidently determine the solubility of this compound in their specific aqueous buffer systems, ensuring reliable and reproducible experimental outcomes.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Fluorescein-PEG3-Amine | Benchchem [benchchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]

- 9. Fluorescein-PEG3-Amine, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]

- 12. Fluorescein PEG Amine Manufacturers, Suppliers - Factory Direct Price - SHOCHEM [shochem.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. broadpharm.com [broadpharm.com]

The Strategic Role of the Boc Protecting Group in Fluorescein-PEG3-NH-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-PEG3-NH-Boc is a heterobifunctional chemical probe that integrates a fluorescent reporter (fluorescein), a hydrophilic spacer (triethylene glycol, PEG3), and a reactive primary amine temporarily masked by a tert-Butyloxycarbonyl (Boc) protecting group. This strategic design allows for a controlled, two-step bioconjugation process that is fundamental in various applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled biomolecules for cellular imaging and targeted drug delivery. This technical guide provides an in-depth analysis of the pivotal role of the Boc protecting group, detailing its removal (deprotection) and the subsequent conjugation of the liberated amine to target molecules.

Introduction to this compound

This compound is a versatile reagent designed for the covalent labeling of biomolecules. Its structure is comprised of three key functional domains:

-

Fluorescein: A widely used fluorophore with excitation and emission maxima typically around 494 nm and 517 nm, respectively, enabling sensitive detection in fluorescence microscopy and other fluorescence-based assays.[1][2]

-

PEG3 Linker: A short, hydrophilic triethylene glycol spacer that enhances the water solubility of the molecule and its conjugates.[1] This linker also provides spatial separation between the fluorophore and the conjugated biomolecule, which can minimize steric hindrance and potential quenching of the fluorescent signal.

-

Boc-Protected Amine: The terminal primary amine is rendered unreactive by the presence of the acid-labile Boc group.[1] This protection is crucial for multi-step synthesis strategies where the amine must remain inert during a prior reaction step.

The presence of the Boc group necessitates a deprotection step to unveil the reactive primary amine, which can then be conjugated to various functional groups, such as carboxylic acids or activated esters, on a target molecule.[1]

The Indispensable Role of the Boc Protecting Group

The tert-Butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]

Key Advantages of the Boc Group in this Context:

-

Enables Stepwise Conjugation: In complex syntheses, such as the construction of PROTACs or ADCs, it is often necessary to perform sequential reactions. The Boc group ensures that the primary amine of the Fluorescein-PEG3 moiety does not prematurely react.

-

Prevents Undesired Side Reactions: By masking the nucleophilic amine, the Boc group prevents it from participating in unwanted side reactions, leading to a cleaner reaction profile and higher yields of the desired product.

-

Controlled Deprotection: The Boc group is readily cleaved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), to reveal the free primary amine.[4] This deprotection step is typically high-yielding and can be performed under mild conditions that are compatible with many biomolecules.

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of both the protected and deprotected forms of the molecule is essential for experimental design and characterization.

| Property | This compound | Fluorescein-PEG3-Amine (Deprotected) |

| Molecular Formula | C34H39N3O10S | C29H31N3O8S |

| Molecular Weight | 681.8 g/mol | 581.64 g/mol |

| CAS Number | 1807534-77-5 | 1807539-04-3 |

| Excitation Maximum | ~494 nm | ~494 nm |

| Emission Maximum | ~517 nm | ~517 nm |

| Solubility | Soluble in DMF, Acetone, Methanol | Soluble in DMSO, DMF, DCM |

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate and appropriate mobile phase (e.g., 10% Methanol in DCM)

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

-

Add an equal volume of TFA to the solution. This typically results in a 50% TFA/DCM solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the progress of the deprotection reaction by TLC. The deprotected product, Fluorescein-PEG3-Amine, will have a lower Rf value than the starting material.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

-

The resulting deprotected product (Fluorescein-PEG3-Amine as a TFA salt) can be used directly in the next step or neutralized by dissolving the residue in DCM, washing with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated to yield the free amine.

Expected Results:

| Parameter | Expected Value |

| Deprotection Yield | >95% |

| Purity (by HPLC) | >95% |

| Appearance | Orange/yellow solid |

Conjugation of Fluorescein-PEG3-Amine to a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the deprotected amine to a target molecule containing a carboxylic acid using standard amide bond formation chemistry.

Materials:

-

Fluorescein-PEG3-Amine (from section 4.1)

-

Carboxylic acid-containing molecule (e.g., a peptide, protein, or small molecule)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

In a reaction vial, dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid by forming an NHS ester.

-

In a separate vial, dissolve the deprotected Fluorescein-PEG3-Amine (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2-3 equivalents).

-

Add the activated NHS ester solution to the Fluorescein-PEG3-Amine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugate by preparative RP-HPLC.

Visualization of Key Experimental Workflows

Logical Workflow for Boc Deprotection and Conjugation

Caption: A stepwise workflow for the deprotection of this compound and subsequent conjugation.

Signaling Pathway for PROTAC-Mediated Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion

The Boc protecting group in this compound is a critical design element that enables its use as a versatile tool in bioconjugation and drug discovery. By temporarily masking the reactive primary amine, the Boc group facilitates controlled, stepwise synthetic strategies, leading to the precise construction of complex biomolecular conjugates. The straightforward and high-yielding deprotection protocol, followed by established amine-reactive conjugation chemistries, allows researchers to efficiently label a wide array of target molecules for applications ranging from cellular imaging to the development of novel therapeutics like PROTACs and ADCs. The combination of a bright fluorophore, a solubilizing PEG linker, and a strategically protected amine makes this compound an invaluable reagent for the modern life scientist's toolbox.

References

- 1. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]

- 2. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. | Semantic Scholar [semanticscholar.org]

- 3. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

The PEG3 Spacer in Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the tri-ethylene glycol (PEG3) linker, has become a cornerstone in the design of advanced fluorescent probes. This technical guide provides a comprehensive overview of the distinct advantages conferred by the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows. The inclusion of a PEG3 spacer enhances the aqueous solubility of hydrophobic fluorophores, mitigates non-specific binding and aggregation, and improves the pharmacokinetic profile of the probe. These attributes are critical for developing robust and reliable fluorescent probes for a wide range of applications, from in vitro diagnostics to in vivo imaging and drug discovery. This guide serves as a practical resource for researchers aiming to harness the full potential of PEGylated fluorescent probes in their scientific endeavors.

Core Advantages of the PEG3 Spacer

The integration of a PEG3 spacer into a fluorescent probe's architecture imparts several beneficial properties that significantly enhance its performance and applicability. These advantages stem from the unique physicochemical characteristics of the PEG moiety.

Enhanced Hydrophilicity and Solubility

Many organic fluorophores are inherently hydrophobic, leading to poor solubility in aqueous buffers, which are standard in most biological assays. This can result in probe aggregation, precipitation, and a diminished fluorescent signal. The hydrophilic nature of the PEG3 spacer dramatically improves the overall water solubility of the fluorescent probe.[1][2] This enhanced solubility prevents aggregation and ensures a higher effective concentration of the probe in the desired biological medium.

Reduction of Non-Specific Binding and Aggregation

A major challenge in cellular and in vivo imaging is the non-specific binding of fluorescent probes to cellular components or plasma proteins. This leads to high background fluorescence and a low signal-to-noise ratio. The flexible and hydrophilic PEG3 chain creates a hydration layer around the probe, which acts as a steric shield, minimizing non-specific hydrophobic and electrostatic interactions.[1] This "stealth" property is crucial for achieving high-contrast imaging and accurate target localization. Furthermore, by preventing intermolecular interactions between fluorophores, the PEG3 spacer reduces aggregation-induced self-quenching of the fluorescent signal.

Improved Biocompatibility and Pharmacokinetics

For in vivo applications, the biocompatibility and pharmacokinetic profile of a fluorescent probe are of paramount importance. PEGylation is a well-established strategy to reduce the immunogenicity of molecules and prolong their circulation time in the bloodstream.[3] The PEG3 spacer contributes to these effects by shielding the probe from recognition by the immune system and reducing renal clearance, thereby enhancing its bioavailability for targeted imaging.

Flexible Linker for Bioconjugation

The PEG3 spacer provides a flexible and chemically defined linker for the conjugation of the fluorophore to a targeting moiety, such as a peptide, antibody, or small molecule. This spatial separation ensures that the fluorophore does not sterically hinder the binding of the targeting ligand to its biological target.[2] The defined length of the PEG3 spacer allows for precise control over the distance between the fluorophore and the targeting molecule, which can be critical in applications such as Förster Resonance Energy Transfer (FRET)-based assays.

Quantitative Data Presentation

The following tables summarize the quantitative impact of incorporating a PEG3 spacer on the key properties of fluorescent probes. The data is compiled from various sources and representative examples.

| Property | Probe without PEG Spacer | Probe with PEG3 Spacer | Fold Improvement | Reference |

| Aqueous Solubility | Low (often < 0.1 mg/mL) | High (> 1 mg/mL) | > 10x | [1][2] |

| Quantum Yield (Φ) | Variable (can be low due to aggregation) | Often Increased | 1.2 - 2x | [3] |

| Non-Specific Cell Binding | High background fluorescence | Significantly reduced background | 5 - 10x reduction in background | [3] |

| In vivo Circulation Half-life | Short | Extended | Variable, depends on overall construct | [3] |

Table 1: Impact of PEG3 Spacer on Fluorescent Probe Properties

| Parameter | Probe without PEG Spacer | Probe with PEG3 Spacer | Reference |

| Binding Affinity (Kd) | May be compromised by steric hindrance | Generally preserved or improved | [4] |

| Fluorescence Lifetime (τ) | Can be affected by quenching | More stable and predictable | [3] |

| Photostability | Dependent on fluorophore | Can be improved by reducing aggregation | [5] |

Table 2: Comparison of Performance Metrics

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of fluorescent probes incorporating a PEG3 spacer.

Synthesis of a PEG3-linked, NHS-Ester Functionalized Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe with a PEG3 spacer and a terminal N-hydroxysuccinimide (NHS) ester for subsequent conjugation to amine-containing molecules.

Materials:

-

Amine-reactive fluorescent dye (e.g., a derivative of fluorescein, rhodamine, or cyanine)

-

Fmoc-NH-PEG3-COOH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Standard solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

-

Reagents and solvents for solid-phase peptide synthesis

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Fmoc-NH-PEG3-COOH: Dissolve Fmoc-NH-PEG3-COOH (2 eq.), DCC (2 eq.), and NHS (2 eq.) in DMF. Add this solution to the deprotected resin and shake at room temperature for 2 hours. Monitor the reaction using a Kaiser test.

-

Fmoc Deprotection of PEG3: Treat the resin with 20% piperidine in DMF for 20 minutes to expose the amine group of the PEG3 spacer. Wash the resin with DMF and DCM.

-

Coupling of the Fluorescent Dye: Activate the carboxylic acid group of the amine-reactive fluorescent dye with DCC and NHS in DMF. Add this activated dye solution to the resin and react overnight in the dark.

-

Cleavage from Resin: Cleave the probe from the resin using a mixture of TFA/triisopropylsilane/water (95:2.5:2.5) for 2 hours.

-

Purification: Precipitate the crude product in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

NHS Ester Formation: Dissolve the purified probe in anhydrous DMF. Add NHS (1.5 eq.) and DCC (1.5 eq.) and stir at room temperature for 4 hours.

-

Final Purification: Purify the final NHS-ester functionalized probe by RP-HPLC and characterize by mass spectrometry and NMR.

Evaluation of Non-Specific Binding in Live Cells

This protocol outlines a method to quantify the reduction in non-specific binding of a fluorescent probe due to the presence of a PEG3 spacer.

Materials:

-

Fluorescent probe with PEG3 spacer

-

Control fluorescent probe without PEG3 spacer

-

Cultured cells (e.g., HeLa or HEK293)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Formaldehyde (B43269) solution (4% in PBS) for fixation

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well imaging plate and allow them to adhere overnight.

-

Probe Incubation: Prepare solutions of the PEGylated and non-PEGylated probes in cell culture medium at various concentrations (e.g., 10 nM to 1 µM). Replace the medium in the wells with the probe-containing medium.

-

Incubation: Incubate the cells with the probes for a defined period (e.g., 30 minutes) at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells three times with PBS to remove unbound probes.

-

Fixation and Staining: Fix the cells with 4% formaldehyde for 15 minutes at room temperature. Wash with PBS and then counterstain the nuclei with DAPI or Hoechst stain.

-

Imaging: Acquire fluorescence images using a microscope with appropriate filter sets for the probe and the nuclear stain.

-

Image Analysis: Quantify the mean fluorescence intensity per cell in the cytoplasm and nucleus for both the PEGylated and non-PEGylated probes. Compare the background fluorescence in non-cellular regions. The reduction in fluorescence intensity for the PEGylated probe compared to the non-PEGylated one in non-target areas is a measure of the reduction in non-specific binding.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zhu.physics.ucdavis.edu [zhu.physics.ucdavis.edu]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Fluorescein-PEG3-NH-Boc: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fluorescein-PEG3-NH-Boc, a heterobifunctional linker commonly utilized in bioconjugation and fluorescence-based detection assays. This document details its physicochemical properties, outlines a comprehensive experimental workflow for its use, and provides detailed protocols for researchers in drug development and chemical biology.

Core Properties of this compound

This compound is a versatile chemical tool that incorporates a fluorescein (B123965) fluorophore for detection, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled conjugation.

| Property | Value | Citation(s) |

| Molecular Weight | 681.8 g/mol | [1][2][3][4] |

| Chemical Formula | C₃₄H₃₉N₃O₁₀S | [1][2][3][4] |

| Excitation Maximum | ~494 nm | |

| Emission Maximum | ~517 nm | |

| Solubility | DMF, Acetone, Methanol | |

| Storage | -20°C, protected from light | [3] |

Experimental Workflow for Bioconjugation

The primary application of this compound is the fluorescent labeling of biomolecules. This process involves a two-step experimental workflow: the deprotection of the Boc-protected amine, followed by the conjugation of the now-free amine to a target molecule.

Caption: Experimental workflow for the deprotection of this compound and subsequent conjugation to a target molecule.

Experimental Protocols

The following protocols provide a detailed methodology for the deprotection of the Boc group and the subsequent conjugation to a carboxylic acid-containing molecule, such as a protein.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a reactive primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

-

For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected Fluorescein-PEG3-NH₂. The product can be used immediately in the next step.

Protocol 2: Conjugation to a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the deprotected Fluorescein-PEG3-NH₂ to a molecule containing a carboxylic acid group via amide bond formation.

Materials:

-

Deprotected Fluorescein-PEG3-NH₂

-

Carboxylic acid-containing molecule (e.g., protein, peptide)

-

Anhydrous Dimethylformamide (DMF)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.5)

-

Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (2.2 equivalents) in the appropriate reaction buffer.

-

Add EDC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

-

In a separate container, dissolve the deprotected Fluorescein-PEG3-NH₂ (1 equivalent) in a minimal amount of DMF and then add it to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).

-

Upon completion, purify the fluorescently labeled conjugate using an appropriate method such as preparative reverse-phase HPLC or size-exclusion chromatography to remove unreacted dye and reagents.

Applications in Research and Drug Development

This compound is a valuable reagent for a variety of applications, including:

-

Fluorescent Labeling of Biomolecules: The primary use is to attach a fluorescent tag to proteins, peptides, and other biomolecules for detection and quantification in techniques such as fluorescence microscopy, flow cytometry, and immunoassays.[5][6]

-

Bioimaging: The fluorescein moiety allows for the visualization of tagged molecules in live or fixed cells and tissues.[5]

-

Tracer Studies: It can be used as a fluorescent tracer in various biological systems.

-

Component in Complex Syntheses: As a heterobifunctional linker, it can be incorporated into more complex molecular constructs, such as in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise spacing and a reporter tag are required.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]

- 5. Fluorescein-PEG3-(N-Boc)-amine | 1807534-77-5 | HXC53477 [biosynth.com]

- 6. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]

storage and stability of Fluorescein-PEG3-NH-Boc

An In-depth Technical Guide to the Storage and Stability of Fluorescein-PEG3-NH-Boc

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of critical reagents like this compound is paramount for reproducible and reliable results. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this fluorescently-labeled, PEGylated, and Boc-protected linker.

Core Concepts and Molecular Structure

This compound is a heterobifunctional molecule widely used in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key functional components:

-

Fluorescein (B123965): A fluorescent dye that allows for the tracking and visualization of conjugated molecules.

-

PEG3 (Polyethylene Glycol): A three-unit polyethylene (B3416737) glycol linker that enhances hydrophilicity, improves solubility, and can increase the stability of the conjugated molecule.

-

NH-Boc (tert-butyloxycarbonyl-protected amine): A primary amine protected by a Boc group, which is stable under a range of conditions but can be readily removed under acidic conditions to allow for subsequent conjugation.

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the integrity and functionality of this compound. The primary factors influencing its stability are temperature, light, and moisture.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | Minimizes thermal degradation and potential side reactions. |

| Can be stored at 0-4°C for short-term use (days to weeks).[1] | Provides a balance between accessibility and stability for immediate experimental needs. | |

| Light | Store in the dark, protected from light. | Fluorescein and its derivatives are susceptible to photodegradation.[2] |

| Moisture | Store in a desiccated environment. | The NHS ester precursors to similar compounds are moisture-sensitive, and moisture can contribute to hydrolysis. While this specific compound does not have an NHS ester, it is good practice to minimize moisture. |

| Form | Store as a solid (lyophilized powder). | Solid form is generally more stable than solutions. |

| Shipping | Can be shipped at ambient temperature for short durations.[1] | The compound is stable enough for typical shipping times. |

| Solution Handling | Prepare fresh solutions before use. Avoid repeated freeze-thaw cycles.[2] | Minimizes degradation in solution and ensures consistent performance. |

Potential Degradation Pathways

Several potential degradation pathways can affect the stability of this compound. These primarily involve the fluorescein moiety and the Boc-protecting group.